molecular formula C10H11NO B2664911 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde CAS No. 185220-65-9

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde

Cat. No. B2664911
M. Wt: 161.204
InChI Key: RFOUJHDITIMDEU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde is a chemical compound with the CAS Number: 185220-65-9 . It has a molecular weight of 161.2 and is typically stored at 4°C . It is a powder in its physical form .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol . This reaction gives trans-decahydroquinolines .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde is 1S/C10H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h5-7H,1-4H2 .


Chemical Reactions Analysis

The reaction of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde was first described by Pictet and Spengler in the year 1911 . They used phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde is a powder in its physical form . It has a molecular weight of 161.2 . The storage temperature is 4°C .

Scientific Research Applications

Synthesis and Chemical Applications

Research in chemical synthesis highlights the utility of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde and its analogs in constructing complex heterocyclic compounds. For instance, studies demonstrate the development of efficient synthesis protocols for quinoline derivatives, emphasizing the importance of these compounds in forming fused or binary heterocyclic systems (Hamama et al., 2018)[https://consensus.app/papers/advances-chemistry-2chloroquinoline3carbaldehyde-hamama/2485b24a7aee577e8f0cfd4283f2b60f/?utm_source=chatgpt]. Moreover, the compound has been used in redox-neutral annulations involving dual C–H bond functionalization, showcasing its versatility in synthetic chemistry (Zhu & Seidel, 2017)[https://consensus.app/papers/acid-promoted-redox-annulations-dual-functionalization-zhu/55950fa899b257d1b97db1fbea8348ed/?utm_source=chatgpt].

Coordination Chemistry

In the realm of coordination chemistry, 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde derivatives serve as effective ligands for the coordination of rare-earth metal ions. This capability is illustrated through the synthesis and characterization of complexes involving yttrium(III) and lanthanum(III), highlighting the ligand's potential in forming diverse coordination modes (Albrecht et al., 2005)[https://consensus.app/papers/28hydroxyquinolinylmethylenehydrazinecarboxamide-albrecht/b3f575e57e9b5883a4bd87aaac1cd53e/?utm_source=chatgpt].

Antimicrobial and Antioxidative Activities

Several studies have been conducted to evaluate the biological activities of compounds derived from 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde. Research findings suggest the potential of these derivatives in exhibiting antimicrobial and antioxidative properties. For instance, novel keto-enamine Schiff bases derived from 8-hydroxyquinoline showed promising antidyslipidemic and antioxidative activities (Sashidhara et al., 2009)[https://consensus.app/papers/antidyslipidemic-activities-8hydroxyquinoline-derived-sashidhara/bb34f09ac2945605a165ccf367725d37/?utm_source=chatgpt]. Furthermore, the synthesis of polyhydroquinoline derivatives incorporating phenylthio pyrazole moieties demonstrated significant antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017)[https://consensus.app/papers/synthesis-characterization-silico-docking-study-sapariya/f8d04f7496d953d78be67bedc901f2fd/?utm_source=chatgpt].

Photophysical Properties

The photophysical properties of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde derivatives have also been a subject of interest. Studies on 7-hydroxyquinoline-8-carbaldehydes explored prototropic equilibria and demonstrated the influence of functional groups on photophysical behavior, offering insights into the design of molecules with desired optical properties (Vetokhina et al., 2013)[https://consensus.app/papers/7hydroxyquinoline8carbaldehydes-prototropic-vetokhina/662ce43827635b838dfc2a8ca45b0e41/?utm_source=chatgpt].

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOUJHDITIMDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde

CAS RN

185220-65-9
Record name 5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde
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Synthesis routes and methods

Procedure details

1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline (4.14 g, 25.4 mmole) is dissolved in 75 ml dioxane in a 200 ml one neck round bottom flask under nitrogen. The solution is treated with selenium dioxide (1.56 g, 14.0 mmole) and the reaction mixture is warmed to 80-85° C. for 2.5 h. The mixture is cooled to room temperature, is diluted with 125 ml dichloromethane and is filtered through celite. The filter cake is washed well with fresh dichloromethane and the filtrate is concentrated in vacuo to an amber oil. The crude material is chromatographed over 200 g silica gel (230-400 mesh), eluting with 1:5:4 acetone/chloroform/hexane while collecting 50 ml fractions. Fractions 11-18 are combined and concentrated to give 3.69 g (90%) of 5,6,7,8,-tetrahydroisoquinoline-1-carbaldehyde.
Name
1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

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